2-((2-(Methylamino)ethyl)amino)ethanol

描述

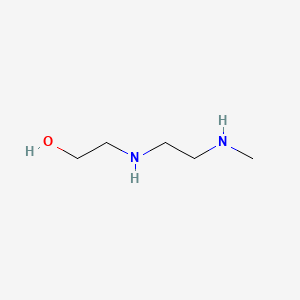

Structure

3D Structure

属性

IUPAC Name |

2-[2-(methylamino)ethylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-6-2-3-7-4-5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHIPFZQRQQFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235074 | |

| Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85771-07-9 | |

| Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085771079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(METHYLAMINO)-ETHYLAMINO)-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 2 Methylamino Ethyl Amino Ethanol

A comprehensive understanding of the physicochemical properties of 2-((2-(Methylamino)ethyl)amino)ethanol is fundamental to appreciating its research applications.

| Property | Value |

| IUPAC Name | 2-[2-(methylamino)ethylamino]ethanol |

| CAS Number | 85771-07-9 |

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

These basic properties provide a foundation for its study and application in various chemical contexts.

Advanced Spectroscopic and Analytical Characterization of 2 2 Methylamino Ethyl Amino Ethanol

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 2-((2-(methylamino)ethyl)amino)ethanol would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) would provide crucial information for structural assignment.

Based on the structure of this compound, one would anticipate signals corresponding to the methyl group protons (-CH3), the methylene (B1212753) protons adjacent to the amino groups (-CH2-N), the methylene protons adjacent to the hydroxyl group (-CH2-OH), and the protons of the N-H and O-H groups. The coupling between adjacent protons would lead to specific splitting patterns (e.g., triplets, multiplets), which would help to establish the connectivity of the different molecular fragments.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | Predicted | Predicted | -CH2-OH |

| Predicted | Predicted | Predicted | -NH-CH2- |

| Predicted | Predicted | Predicted | -CH2-NH-CH3 |

| Predicted | Predicted | Predicted | -NH-CH3 |

| Predicted | Predicted | Predicted | -OH |

| Predicted | Predicted | Predicted | -NH- |

Note: This table is hypothetical due to the absence of experimental data.

Carbon-13 NMR (¹³C NMR) Investigations

A ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., attached to nitrogen, oxygen, or another carbon).

For this compound, one would expect to observe signals for the carbon of the methyl group, the two methylene carbons in the ethylenediamine (B42938) backbone, and the methylene carbon attached to the hydroxyl group.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Predicted | -CH2-OH |

| Predicted | -NH-CH2- |

| Predicted | -CH2-NH-CH3 |

| Predicted | -NH-CH3 |

Note: This table is hypothetical due to the absence of experimental data.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure. A COSY spectrum would show correlations between coupled protons, helping to piece together the spin systems within the molecule. An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached, providing unambiguous C-H assignments.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared Spectroscopy (FT-IR)

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups. These would include:

A broad O-H stretching band for the alcohol group.

N-H stretching bands for the secondary and primary amine groups.

C-H stretching bands for the alkyl groups.

C-N stretching bands.

C-O stretching band for the alcohol.

N-H bending vibrations.

CH2 bending vibrations.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | Broad | O-H stretch |

| Predicted | Medium | N-H stretch |

| Predicted | Strong | C-H stretch |

| Predicted | Medium | C-N stretch |

| Predicted | Medium | C-O stretch |

Note: This table is hypothetical due to the absence of experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and N-H tend to give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. A Raman spectrum of the target compound would be useful for observing the C-C and C-H vibrations of the carbon skeleton.

A comprehensive spectroscopic analysis is indispensable for the unequivocal characterization of this compound. While the principles of NMR and vibrational spectroscopy provide a clear framework for what to expect, the absence of published, peer-reviewed data for this specific compound prevents a detailed and factual discussion of its spectral properties. The hypothetical data presented here is based on the expected chemical behavior of the functional groups present in the molecule and should not be considered as experimentally verified results. Further research and publication of the experimental spectroscopic data are necessary to fill this knowledge gap.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound (molar mass: 118.18 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions.

The fragmentation of this molecule is predicted to be directed by the presence of the nitrogen and oxygen atoms, which facilitate specific cleavage pathways. The primary sites of fragmentation are the C-C bonds adjacent to the heteroatoms (α-cleavage), due to the stabilization of the resulting carbocation by the lone pair of electrons on nitrogen and oxygen.

Predicted Fragmentation Pattern:

α-Cleavage adjacent to the hydroxyl group: Loss of a CH₂OH radical (mass 31) from the molecular ion would result in a fragment ion at m/z 87.

α-Cleavage adjacent to the secondary amine: Cleavage of the ethyl-amino bond can occur in two ways. Loss of a C₂H₄OH radical (mass 45) would yield a fragment at m/z 73. Alternatively, cleavage can lead to the formation of a stabilized iminium ion. For instance, the cleavage of the bond between the two ethyl groups could generate fragments at m/z 58 (CH₃NHCH₂CH₂⁺) and m/z 60 (NHCH₂CH₂OH⁺).

α-Cleavage adjacent to the primary methylamine: Loss of a methyl radical (mass 15) would lead to a fragment at m/z 103. More significantly, cleavage of the C-C bond adjacent to the methylamino group would result in a prominent iminium ion at m/z 44 ([CH₂=NHCH₃]⁺), which is often a base peak for N-methylated ethylamines. A related fragment at m/z 74 ([CH₃NHCH₂CH₂NH]⁺) could also be observed.

Loss of small neutral molecules: Dehydration (loss of H₂O, mass 18) from the molecular ion can occur, particularly in the gas phase, leading to a fragment at m/z 100.

A summary of the predicted key fragment ions in the electron ionization mass spectrum of this compound is presented in the interactive table below.

| Predicted m/z | Possible Fragment Ion | Neutral Loss |

| 118 | [C₅H₁₄N₂O]⁺˙ | Molecular Ion |

| 103 | [C₄H₁₁N₂O]⁺ | •CH₃ |

| 87 | [C₄H₁₁N₂]⁺ | •CH₂OH |

| 74 | [C₃H₈N₂]⁺ | •CH₂CH₂OH |

| 58 | [C₂H₆N₂]⁺˙ | •CH₂(OH)CH₂NH |

| 44 | [C₂H₆N]⁺ | •CH₂CH₂NHCH₂OH |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its purity. The polar nature of the compound, owing to the amine and alcohol functional groups, dictates the choice of chromatographic conditions.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds. Due to the presence of polar -NH and -OH groups, which can lead to peak tailing and interaction with the stationary phase, derivatization is often employed to improve the chromatographic performance of amino alcohols. Silylation, for instance, replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and reducing polarity.

However, direct analysis is also possible using specialized columns.

Typical GC Conditions:

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax) or a specialized amine-deactivated phase, is recommended. These phases minimize interactions with the basic amine groups.

Injector: A split/splitless injector is commonly used, with a typical temperature of 250 °C to ensure rapid volatilization.

Oven Temperature Program: A temperature gradient is optimal. For example, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 220-240 °C) allows for the elution of impurities with varying boiling points.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detector: A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its high sensitivity to organic compounds. For identification, a Mass Spectrometer (MS) detector is invaluable.

The following table outlines a hypothetical set of GC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | CP-Sil 8 CB for Amines (or equivalent), 30 m x 0.32 mm ID, 1.0 µm film thickness |

| Injector Temperature | 270 °C |

| Oven Program | 70 °C (hold 2 min), ramp at 10 °C/min to 230 °C (hold 5 min) |

| Carrier Gas | Helium at 1.5 mL/min |

| Detector | FID at 280 °C or MS (scan range m/z 35-300) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar and non-volatile compounds. Reversed-phase HPLC is a common mode used for amino alcohols.

Typical LC Conditions:

Column: A C18 or C8 reversed-phase column is generally suitable. The choice of column depends on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is used. To improve peak shape for the basic amine groups, a buffer or additive is necessary. Using a slightly acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can protonate the amines, reducing tailing. Alternatively, working at a higher pH with a suitable buffer can maintain the amines in their neutral form.

Detection: The compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., < 210 nm) challenging. Derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) can significantly enhance detection sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization. Coupling LC to a Mass Spectrometer (LC-MS) provides both high sensitivity and structural information.

A representative set of LC parameters is detailed in the interactive table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | MS with Electrospray Ionization (ESI) in positive mode |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylamino Ethyl Amino Ethanol

Amine Group Reactivity in 2-((2-(Methylamino)ethyl)amino)ethanol

The two amine groups—one primary and one secondary—are the primary centers of nucleophilicity in the molecule, readily participating in reactions with a wide array of electrophiles.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on each nitrogen atom confers strong nucleophilic character to the amine groups. Consequently, they react with alkylating agents, such as alkyl halides, to form new carbon-nitrogen bonds. The relative reactivity of the primary versus the secondary amine can be influenced by steric hindrance, with the primary amine generally being more accessible. This allows for potential selectivity in alkylation reactions. For instance, N-methylethylenediamine, a structurally related compound, undergoes condensation reactions, highlighting the nucleophilic nature of its amine groups sigmaaldrich.com. The reaction of similar aminoalcohols with alkylating agents can lead to a variety of products depending on the stoichiometry and reaction conditions, as illustrated in the table below.

Table 1: Potential Products of Alkylation Reactions This table is illustrative and shows potential reaction products based on general chemical principles.

| Alkylating Agent (R-X) | Primary Amine Product | Secondary Amine Product | Quaternization Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 2-((2-(Dimethylamino)ethyl)amino)ethanol | 2-((2-(Methylamino)ethyl)(methyl)amino)ethanol | Quaternary ammonium (B1175870) salts |

Acylation and Sulfonylation Pathways

The amine functionalities readily undergo acylation with reagents like acyl chlorides or anhydrides to form stable amide linkages. Achieving chemoselectivity between the amine and hydroxyl groups, or between the primary and secondary amines, is a key consideration in the synthesis. For amino alcohols, it is possible to achieve selective O-acylation or N-acylation by choosing appropriate catalysts and reaction conditions researchgate.net. For example, sterically less hindered primary amines can be selectively acylated in the presence of other functional groups researchgate.net.

Similarly, sulfonylation occurs when the molecule is treated with sulfonyl chlorides. This reaction, which forms sulfonamides, can be observed in analogous molecules. For example, N-methylethylenediamine reacts with isoquinoline-5-sulfonyl chloride to yield N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide, demonstrating the reactivity of the amine group towards sulfonylation sigmaaldrich.com.

Oxidation Mechanisms of Amino Groups

The amine groups are susceptible to oxidation, with the reaction products depending heavily on the oxidant and conditions. Electrochemical oxidation of related compounds like ethylenediamine (B42938) can lead to the formation of a radical cation, followed by C-N bond breaking and subsequent reactions that can form polymeric films or degrade the molecule into smaller species such as ammonium ions (NH₄⁺), carbon dioxide (CO₂), and nitrates (NO₃⁻) researchgate.net.

More controlled oxidation can be achieved using specific catalytic systems. Oxoammonium-catalyzed oxidation of N-substituted amines proceeds via a hydride transfer mechanism acs.orgchemrxiv.org. In this process, the oxoammonium ion acts as a potent hydride acceptor, abstracting a hydride from the α-C–H bond adjacent to the nitrogen. This methodology can be used for the oxidation of carbamates, sulfonamides, and amides into the corresponding imides acs.orgchemrxiv.org. This pathway represents a potential oxidation mechanism for the secondary amine group in this compound.

Hydroxyl Group Reactivity in this compound

The terminal primary hydroxyl group (-CH₂OH) offers another site for chemical modification, exhibiting reactivity characteristic of alcohols.

Esterification Reactions

The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives. This process, known as esterification, can be accomplished using various methods. One approach involves reacting the amino alcohol with an acyl chloride in a suitable solvent like pyridine (B92270) google.com. Another method is transesterification, where the amino alcohol is reacted with an existing ester (e.g., a methyl ester) in the presence of a catalyst like metallic sodium to yield the new, desired ester and release methanol (B129727) google.com. Given the presence of reactive amine groups, protecting them before carrying out the esterification may be necessary to prevent competing N-acylation.

Etherification Strategies

The hydroxyl group can be converted to an ether linkage (C-O-C). A significant challenge in the etherification of amino alcohols is achieving selectivity for the hydroxyl group over the amine groups, as N-alkylation can occur preferentially google.com. A robust strategy to achieve selective O-alkylation is a two-step process:

Deprotonation: The amino alcohol is first treated with a strong base or a reactive metal to selectively deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The use of an alkali metal, which is added in molten form, is an effective method google.com.

Alkylation: The resulting alkoxide anion is then reacted with an alkylating agent (e.g., an alkyl halide) to form the desired ether google.com.

This process circumvents the issue of competing N-alkylation. Alternative strategies for ether synthesis include reductive etherification, which involves reacting an alcohol with a carbonyl compound in the presence of a reducing agent organic-chemistry.org.

Table 2: Summary of Conditions for Selective Etherification of Amino Alcohols google.com

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Deprotonation | Alkali Metal (e.g., Sodium) | To selectively form the metal alkoxide of the hydroxyl group. |

| Anhydrous Solvent | To prevent reaction of the metal with protic solvents like water. | |

| Elevated Temperature (e.g., >60 °C) | To ensure the metal is in a liquid state for efficient reaction. |

| 2. Alkylation | Alkylating Agent (e.g., R-X) | To react with the alkoxide and form the C-O-C ether bond. |

Oxidation Pathways of the Hydroxyl Moiety

While specific research on the oxidation of this compound is limited, the oxidation pathways can be inferred from studies on analogous β-hydroxyl alkanolamines. The presence of oxygen can lead to solvent degradation, a critical issue in industrial applications like carbon capture. The oxidation of the hydroxyl moiety in amino alcohols can proceed through several potential mechanisms, often involving radical intermediates.

One common pathway is the dehydrogenation of the primary alcohol to form an amino aldehyde. This transformation can be catalyzed by various metal catalysts or occur under specific oxidative conditions. For instance, a proposed mechanism for the oxidative coupling of amino alcohols involves the formation of an amino aldehyde intermediate, which can then undergo further reactions. jchemlett.com

In the context of degradation in amine-based CO2 capture systems, the initial steps of oxidative degradation are believed to involve a radical mechanism. ntnu.no This can be initiated by the abstraction of a hydrogen atom. While abstraction is often considered more likely at the α-carbon to the amine group, oxidation can also affect the carbon bearing the hydroxyl group. This can lead to the formation of carboxylic acids. For example, studies on the oxidative degradation of monoethanolamine (MEA) have identified formate, acetate, and glycolate (B3277807) as products, suggesting cleavage of C-C and C-N bonds following initial oxidation steps. researchgate.net

A plausible, though simplified, pathway for the direct oxidation of the hydroxyl group in this compound would involve the following steps:

Initial Oxidation: The primary alcohol is oxidized to an aldehyde, forming 2-((2-(methylamino)ethyl)amino)acetaldehyde.

Further Oxidation: The resulting aldehyde can be further oxidized to a carboxylic acid, yielding 2-((2-(methylamino)ethyl)amino)acetic acid.

These oxidative reactions can be influenced by factors such as temperature, oxygen concentration, and the presence of metal ions, which can catalyze the formation of radical species. mdpi.com

Intramolecular and Intermolecular Interactions

The presence of both hydrogen bond donors (hydroxyl and secondary amine groups) and acceptors (nitrogen and oxygen atoms) in this compound allows for a complex network of non-covalent interactions.

Intramolecular Interactions: The most significant intramolecular interaction is the hydrogen bond formed between the hydroxyl group's hydrogen atom and one of the nitrogen atoms (O-H···N). acs.orgrsc.org This interaction leads to the formation of a stable, quasi-cyclic conformation. The strength of this bond is influenced by the basicity of the nitrogen atom. Studies on substituted aminoethanols have shown that replacing a hydrogen atom on the amine with an electron-donating methyl group increases the nitrogen's basicity, thereby strengthening the O-H···N intramolecular hydrogen bond. arxiv.orgarxiv.org This stronger bond influences the molecule's conformational equilibrium and reactivity. arxiv.orgarxiv.org

Intermolecular Interactions: Intermolecular forces are critical in defining the physical properties of this compound, such as its boiling point, viscosity, and solubility in water. The primary intermolecular forces include:

Hydrogen Bonding: Molecules can form extensive hydrogen-bonding networks with each other. The hydroxyl group of one molecule can act as a hydrogen donor to a nitrogen or oxygen atom of a neighboring molecule. Similarly, the N-H group of the secondary amine can donate its hydrogen. These strong interactions must be overcome for the substance to boil, explaining the relatively high boiling points of alkanolamines. libretexts.org

Dipole-Dipole Attractions: The polar C-O, C-N, O-H, and N-H bonds create permanent dipoles within the molecule, leading to dipole-dipole attractions between molecules. savemyexams.com

London Dispersion Forces: Like all molecules, it exhibits temporary induced dipoles that result in weak London dispersion forces. savemyexams.com

In aqueous solutions, these intermolecular interactions extend to water molecules, where the amine and hydroxyl groups readily form hydrogen bonds, accounting for the high water solubility of such compounds. wikipedia.org The formation of intermolecular hydrogen bonds in dimers and larger clusters can be enhanced cooperatively by the presence of intramolecular hydrogen bonds. acs.org

Mechanistic Analysis of this compound Interaction with Carbon Dioxide

Alkanolamines are widely used for capturing carbon dioxide (CO2) from gas streams. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of CO2. nih.gov For this compound, which contains two secondary amine groups, the reaction proceeds primarily through the formation of a carbamate (B1207046).

Zwitterion Mechanism: This two-step mechanism is widely accepted for primary and secondary amines. nih.gov

Step 1: The amine (R2NH) reacts with CO2 to form a zwitterion intermediate.

R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻

Step 2: A base (B), which can be another amine molecule, water, or a hydroxide (B78521) ion, deprotonates the zwitterion to form a stable carbamate and a protonated base.

R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺

Termolecular Mechanism: Some studies suggest a concerted, one-step reaction where a base molecule assists in the proton transfer simultaneously with the formation of the N-C bond. nih.gov This avoids the formation of a discrete zwitterion intermediate.

A computational study on the closely related compound 2-(2-aminoethylamino)ethanol (AEEA), which has one primary and one secondary amine, showed that the reaction with CO2 is a multi-step process involving proton transfers facilitated by water. rsc.org It is highly probable that this compound follows a similar pathway.

Proton transfer is a critical step in the formation of a stable carbamate from the zwitterion intermediate. In aqueous systems, surrounding molecules, particularly water and other amine molecules, play a crucial role as "proton shuttles". repec.orgresearchgate.net

Both the amine and hydroxyl groups play distinct but cooperative roles in the CO2 absorption process.

Amine Groups: The secondary amine groups are the primary reactive sites. Their lone pair of electrons acts as a nucleophile, attacking the carbon atom of CO2 to form the carbamate. nih.govresearchgate.net The presence of two amine groups in this compound offers the potential for a higher stoichiometric CO2 loading capacity compared to monoamines. The relative reactivity of the two secondary amines (one N-methyl and one N-ethyl-ethanol) would be influenced by steric hindrance and basicity.

Hydroxyl Group: The hydroxyl group is generally considered non-reactive towards CO2 under typical absorption conditions. However, it plays a vital indirect role in the capture process:

Enhanced Solubility: The hydroxyl group significantly increases the molecule's polarity and its ability to form hydrogen bonds, ensuring high solubility in aqueous solutions, which is the standard medium for this process. rug.nl

Facilitating Proton Transfer: As demonstrated in computational studies on analogous molecules, the hydroxyl group can form hydrogen bonds with water molecules, effectively positioning them to act as proton shuttles during the deprotonation of the zwitterion intermediate. rsc.org

The synergistic action of these functional groups is summarized in the table below.

| Functional Group | Primary Role in CO2 Absorption | Secondary Role |

| Secondary Amines (-NH-) | Direct nucleophilic attack on CO2 to form a carbamate. | Act as a base to deprotonate the zwitterion intermediate. |

| Hydroxyl Group (-OH) | Non-reactive with CO2. | Increases aqueous solubility; facilitates proton transfer via hydrogen bonding with water. |

Coordination Chemistry of 2 2 Methylamino Ethyl Amino Ethanol with Metal Ions

Ligand Design Principles for Multidentate Aminoalcohols

The design of multidentate ligands, such as aminoalcohols, for specific applications in coordination chemistry is guided by several key principles. These principles focus on tailoring the ligand's structure to control the properties of the resulting metal complex, such as its stability, geometry, and reactivity.

Chelation and the Chelate Effect : Multidentate ligands, like 2-((2-(methylamino)ethyl)amino)ethanol, can bind to a central metal ion through two or more donor atoms simultaneously, forming one or more chelate rings. This process is entropically favored over the coordination of an equivalent number of monodentate ligands, a phenomenon known as the chelate effect. The resulting metallacycles, typically 5- or 6-membered rings, are more stable than complexes with monodentate ligands. For this compound, coordination via its three donor atoms (two nitrogen and one oxygen) would form two stable, 5-membered chelate rings with a metal ion.

Donor Atom Identity : The nature of the donor atoms (e.g., nitrogen, oxygen) significantly influences the stability and properties of the metal complex. Aminoalcohols contain both 'hard' oxygen and 'borderline' nitrogen donor atoms. This combination allows them to coordinate effectively with a wide range of metal ions. The secondary and tertiary amine nitrogens in this compound are effective donors for transition metals, while the harder alcohol oxygen can also participate in coordination, particularly with oxophilic metals.

Ligand Topology and Flexibility : The arrangement of donor atoms and the flexibility of the ligand backbone dictate the coordination geometry of the resulting complex. The flexible ethylene (B1197577) (-CH2-CH2-) linkers in this compound allow it to adopt a facial (fac) or meridional (mer) coordination geometry around an octahedral metal center. This flexibility is a key design element that can be tuned to influence the accessibility of the metal's remaining coordination sites for catalysis or other functions.

Steric and Electronic Effects : The substituents on and around the donor atoms can be modified to fine-tune the steric and electronic properties of the ligand. The methyl group on one of the nitrogen atoms in this compound provides a degree of steric hindrance and also influences the electron-donating ability of the nitrogen atom, which in turn affects the stability and reactivity of the metal complex.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with aminoalcohol ligands is typically straightforward. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction can often be performed at room temperature or with gentle heating to facilitate the dissolution of reactants and the formation of the complex. The resulting metal complex may precipitate from the solution upon formation or can be isolated by solvent evaporation or the addition of a less-polar co-solvent.

While specific synthesis reports for metal complexes of this compound are scarce in the literature, the general procedure would involve combining the ligand with a metal salt (e.g., chloride, nitrate, acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with N,O-donor ligands like this compound. alfa-chemistry.comresearchgate.net It is expected that this ligand would act as a tridentate chelating agent, binding to the metal center through its two nitrogen atoms and the oxygen atom of the hydroxyl group.

For a metal ion with a coordination number of six, such as Co(II), Ni(II), or Cu(II), a 1:1 complex would likely result in an octahedral geometry, with the remaining three coordination sites occupied by solvent molecules or counter-ions. In a 2:1 complex, two molecules of the ligand would coordinate to the metal center, satisfying the coordination sphere and forming a cationic complex. The geometry of such complexes would depend on the specific metal ion and the steric interactions between the ligands.

Main group metals also form complexes with multidentate ligands, although the nature of the bonding is often more electrostatic. rsc.org Neutral multidentate N- and O-donor ligands can provide access to soluble and reactive molecular complexes of s-block metals. rsc.org The coordination of this compound to main group metals like Li+, Mg2+, or Al3+ would be driven by the interaction of the metal cation with the lone pairs of electrons on the nitrogen and oxygen atoms. The flexibility of the ligand would allow it to wrap around the metal ion to maximize these interactions. Such complexes are of interest in organic synthesis and as precursors for materials science applications.

Spectroscopic Characterization of this compound Metal Complexes

The formation and structure of metal complexes of this compound can be confirmed using a variety of spectroscopic techniques. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy : Upon coordination to a metal ion, the vibrational frequencies of the ligand's functional groups are expected to shift. The broad O-H stretching band of the alcohol group (typically around 3300-3400 cm⁻¹) would be expected to shift to a lower frequency and may sharpen upon deprotonation and coordination. Similarly, the N-H stretching vibration (around 3200-3300 cm⁻¹) would also be altered. New bands at lower frequencies (typically < 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations would provide direct evidence of coordination. jocpr.com

UV-Visible (UV-Vis) Spectroscopy : For transition metal complexes, UV-Vis spectroscopy is used to probe the electronic transitions between d-orbitals. The position and intensity of these d-d transition bands are indicative of the coordination geometry and the ligand field strength. For example, an octahedral Ni(II) complex would be expected to show multiple absorption bands in the visible region, while a Cu(II) complex might show a single broad band.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons in the ligand, particularly those close to the metal center (e.g., the -CH₂- groups), would be expected to shift, typically downfield, due to the deshielding effect of the metal ion. For paramagnetic complexes, the NMR signals would be significantly broadened and shifted, providing information about the magnetic properties of the complex.

Below is a table illustrating the expected spectroscopic data for a hypothetical transition metal complex of this compound.

| Spectroscopic Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift of ν(O-H) and ν(N-H) to lower wavenumbers. Appearance of new bands in the 400-600 cm⁻¹ region. | Coordination of the hydroxyl and amine groups to the metal center. Formation of M-O and M-N bonds. |

| UV-Vis Spectroscopy | Appearance of absorption bands in the visible region (for transition metals). | d-d electronic transitions, indicative of the coordination geometry (e.g., octahedral, tetrahedral). |

| ¹H NMR Spectroscopy | Downfield shift of proton signals, especially for protons on carbons adjacent to N and O atoms. | Deshielding of ligand protons upon coordination to a diamagnetic metal center. |

| Mass Spectrometry | Detection of a molecular ion peak corresponding to the mass of the complex. | Confirmation of the stoichiometry and overall composition of the metal complex. |

Applications of this compound Metal Complexes in Catalysis

Metal complexes containing aminoalcohol ligands are widely explored for their catalytic activities in a variety of organic transformations. mdpi.comnih.gov The combination of amine and alcohol functional groups in the ligand can lead to cooperative effects, enhancing the catalytic performance of the metal center.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity under mild reaction conditions. fiveable.melibretexts.org Transition metal complexes are particularly effective as homogeneous catalysts due to their ability to exist in multiple oxidation states and to coordinate with and activate substrate molecules. youtube.com

Oxidation Reactions : Copper complexes with aminoalcohol ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. mdpi.com The amino groups help to stabilize the copper center, while the alcohol moiety can participate in proton transfer steps. Iron complexes are also widely used as catalysts for the oxidation of organic compounds due to iron's abundance, low cost, and low toxicity. mdpi.comencyclopedia.pub

Reduction and Hydrogenation Reactions : Iron complexes are also promising catalysts for hydrogenation and transfer hydrogenation reactions. researchgate.net The N,O-donor environment provided by an aminoalcohol ligand can support the iron center in various oxidation states required for the catalytic cycle.

Carbon-Carbon Bond Forming Reactions : Chiral aminoalcohol ligands are extensively used in asymmetric synthesis, for example, in the addition of organozinc reagents to aldehydes to produce chiral secondary alcohols. acs.orgnih.gov While this compound is achiral, its coordination complexes could potentially catalyze various C-C bond-forming reactions.

Although specific catalytic applications of metal complexes derived from this compound are not well-documented, the structural features of this ligand make its metal complexes promising candidates for a range of homogeneous catalytic processes.

Heterogeneous Catalysis

A comprehensive review of scientific literature reveals a notable absence of published research on the application of metal complexes of this compound in the field of heterogeneous catalysis. While the principles of heterogeneous catalysis often involve the immobilization of metal complexes onto solid supports to enhance catalyst stability and facilitate separation from reaction products, specific studies detailing the synthesis, characterization, and catalytic performance of such systems involving this particular ligand are not available in the public domain.

The ligand this compound possesses multiple donor sites—two amine nitrogens and one hydroxyl oxygen—which would theoretically allow for the formation of stable chelate complexes with a variety of metal ions. In principle, these complexes could be anchored to solid supports such as silica, alumina, or polymers through covalent bonding or physical adsorption. The presence of both amine and alcohol functionalities offers potential anchoring points. For instance, the hydroxyl group could react with surface silanol groups on a silica support to form a stable ether linkage.

Once immobilized, these metal complexes could potentially catalyze a range of organic transformations. The specific catalytic activity would depend on the choice of metal ion. For example, copper complexes are often explored for oxidation reactions, while cobalt complexes can be active in both oxidation and reduction processes. The N,N',O-tridentate coordination environment provided by the ligand could influence the electronic and steric properties of the metal center, thereby tuning its catalytic selectivity and activity.

However, despite these theoretical possibilities, the scientific community has not yet reported the successful application of this compound-metal complexes in heterogeneous catalysis. Consequently, there are no research findings, detailed experimental data, or data tables to present on this specific topic. The exploration of such catalytic systems remains an open area for future research.

Applications of 2 2 Methylamino Ethyl Amino Ethanol in Chemical Synthesis and Materials Science

2-((2-(Methylamino)ethyl)amino)ethanol as a Building Block in Organic Synthesis

This compound serves as a versatile building block in the field of organic synthesis. Its dual amine functionalities (a secondary and a tertiary amine) and a primary alcohol group allow for a variety of chemical transformations, making it a valuable precursor and intermediate in the synthesis of more complex molecules.

Precursor in Polymer Chemistry

While specific details regarding the extensive use of this compound as a monomer in polymer chemistry are not widely documented in publicly available research, its structural features suggest its potential as a precursor. The presence of reactive amine and hydroxyl groups allows it to be incorporated into polymer backbones or to function as a grafting agent. Compounds with similar structures, such as N-(2-Hydroxyethyl)ethylenediamine, are known to be used in the synthesis of various polymers, including as ligands for the preparation of coordination polymers. The multifunctionality of this compound makes it a candidate for creating polymers with specific functional properties.

Intermediate in Specialty Chemical Synthesis

As a chemical intermediate, this compound is valuable for constructing specialty chemicals. It is commercially available and listed as an organic building block by various chemical suppliers, indicating its role in synthetic processes. Structurally similar compounds, like N-(2-Hydroxyethyl)ethylenediamine, are used in the manufacturing of a range of products including lubricating oil additives, fuel additives, chelating agents, and fabric softeners fishersci.com. The unique arrangement of functional groups in this compound provides a scaffold for synthesizing targeted molecules with desired chemical properties for specialized applications.

Development of Functional Materials Utilizing this compound

The distinct chemical properties of this compound make it a suitable candidate for the development of functional materials designed for specific, high-performance applications.

Surfactants and Emulsifiers Derived from this compound

There is limited specific information in scientific literature detailing the synthesis of surfactants and emulsifiers directly derived from this compound. However, the amphiphilic nature of molecules containing both amine and hydroxyl groups is well-established in the creation of surface-active agents. For instance, the related compound N-(2-Hydroxyethyl)ethylenediamine is known to be an intermediate in the manufacture of surfactants fishersci.com. The structural characteristics of this compound, with its hydrophilic alcohol and amine groups and a short hydrocarbon backbone, suggest its potential for modification to create novel surfactants and emulsifiers.

Advanced Absorbents for Gas Separation (e.g., CO2 Capture)

The application of amines in carbon dioxide (CO2) capture is a significant area of research aimed at mitigating greenhouse gas emissions. This compound has been identified as a promising candidate for CO2 capture solvents. A computer-aided molecular design study identified this compound, under the designation D9 (CAS number 85771-07-9), as a potential high-performance solvent for the chemical absorption of CO2.

The study highlighted that its molecular structure is very similar to N-(2-aminoethyl)ethanolamine (AEEA), a compound known for its high absorption capacity, reactivity with CO2, and energy efficiency in comparison to the benchmark solvent monoethanolamine (MEA). The research methodology involved screening molecules based on a combination of performance indicators related to thermodynamics, reactivity, and sustainability, suggesting that this compound possesses a favorable profile for this application.

While computational studies have marked this compound as a molecule of interest for CO2 capture, detailed empirical data on its performance in lab-scale or pilot-scale absorption systems is not extensively available in the reviewed literature. Performance evaluation would typically involve measuring key parameters such as CO2 loading capacity, absorption rate, heat of reaction, and solvent stability. For comparison, the structurally similar AEEA has been shown to have a high CO2 adsorption capacity, reaching 149.36 mg/g when impregnated into a porous resin under specific conditions researchgate.net. Further experimental research is needed to quantify the performance of this compound and validate the promising results from molecular design studies.

Below is a table comparing the properties of this compound with related, well-studied amine compounds used in CO2 capture.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Structural Features |

| This compound | C5H14N2O | 118.18 | - | One primary alcohol, one secondary amine, one tertiary amine |

| N-(2-aminoethyl)ethanolamine (AEEA) | C4H12N2O | 104.15 | 238-240 | One primary amine, one secondary amine, one primary alcohol |

| Monoethanolamine (MEA) | C2H7NO | 61.08 | 170 | One primary amine, one primary alcohol |

| 2-(Methylamino)ethanol (MAE) | C3H9NO | 75.11 | 159 | One secondary amine, one primary alcohol |

No Published Research Found on this compound in Membrane Applications for Gas Separation

Despite a thorough search of scientific literature and databases, no experimental research or specific data could be found regarding the use of the chemical compound this compound in membrane applications for gas separation.

Extensive searches were conducted to locate studies detailing the synthesis, characterization, and performance of membranes incorporating this compound for gas separation purposes, such as CO2 capture. These searches included various synonyms and chemical identifiers for the compound.

While the broader field of amine-based membranes for gas separation is well-documented, with many studies focusing on compounds like monoethanolamine (MEA), diethanolamine (DEA), and other multifaceted amines, there appears to be a gap in the published literature concerning the specific application of this compound in this context.

Computational studies were identified for a structurally similar but distinct compound, 2-(2-aminoethylamino)ethanol (AEEA), highlighting its potential for superior CO2 separation performance compared to MEA. This suggests that polyamines are of interest in this research area. However, these theoretical findings cannot be extrapolated to predict the experimental performance of this compound in a membrane system.

Without any available research findings, it is not possible to provide detailed information or data tables on the gas permeability, selectivity, or other relevant performance metrics for membranes containing this compound. The creation of scientifically accurate content as requested in the article outline is therefore not feasible based on the current body of scientific literature.

Fundamental Biological Chemistry Research Involving 2 2 Methylamino Ethyl Amino Ethanol

Interactions with Enzyme Systems and Reaction Mechanisms

There is currently no available scientific literature detailing specific interactions of 2-((2-(Methylamino)ethyl)amino)ethanol with enzyme systems. Research investigating its potential role as an inhibitor, activator, or substrate for specific enzymes has not been published. Consequently, data on its reaction mechanisms within a biological context, including kinetic parameters or metabolic pathways, is not available.

Investigations into Protein Interactions and Ligand Binding

No dedicated studies on the interactions between this compound and specific proteins were found in the available literature. Research characterizing its binding affinity, specificity, or the thermodynamic properties of its interactions with proteins, such as receptors or transport proteins, has not been documented. Therefore, no data tables on binding constants (K_d) or other interaction parameters can be provided.

Studies on Cellular Signaling Pathways and Gene Expression Modulation

There is no published research investigating the effects of this compound on cellular signaling pathways or its potential to modulate gene expression. Studies that would elucidate its impact on specific signaling cascades, transcription factors, or the up- or down-regulation of particular genes are absent from the current body of scientific literature.

Computational and Theoretical Studies of 2 2 Methylamino Ethyl Amino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. For amino alcohols, these calculations can provide insights into electron distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding reactivity.

Research on the related compound 2-(2-aminoethylamino)ethanol (AEEA) has utilized DFT to investigate its interaction with CO2. researchgate.netrsc.org These studies reveal how the primary and secondary amine groups, as well as the hydroxyl group, contribute to the molecule's ability to capture CO2. researchgate.netrsc.org It is suggested that the hydroxyl and secondary amine groups play a significant role in stabilizing the interaction with water, which facilitates the reaction. researchgate.net

For 2-((2-(Methylamino)ethyl)amino)ethanol, similar DFT calculations would be expected to elucidate the roles of its secondary and tertiary amine groups and the hydroxyl group. A hypothetical table of calculated electronic properties, based on typical values for similar amino alcohols, is presented below.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule with significant charge separation, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.0 eV | Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | ~ 1.5 eV | Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | ~ 7.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electrostatic Potential | Negative potential around N and O atoms | Predicts the sites for electrophilic attack and hydrogen bonding. |

These calculations would be vital in understanding the molecule's reactivity in various chemical environments, such as in the context of CO2 capture or as a ligand in coordination chemistry.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, providing insights into liquid structure, dynamics, and intermolecular interactions.

A study on 2-(dimethylamino)ethanol (DMEA) employed MD simulations to develop a force field and investigate its properties in the liquid state. nih.gov The simulations revealed a strong preference for the formation of intramolecular hydrogen bonds between the hydroxyl hydrogen and the nitrogen atom. nih.gov Furthermore, the analysis of pair correlations indicated that DMEA molecules tend to form linear and bifurcated chains through intermolecular hydrogen bonding involving the alcohol group. nih.gov

For this compound, MD simulations would likely reveal similar tendencies for both intramolecular and intermolecular hydrogen bonding. The presence of two amine groups and a hydroxyl group would lead to a complex network of hydrogen bonds in the liquid phase. These simulations could also be used to calculate important physical properties such as density, viscosity, and diffusion coefficients over a range of temperatures. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound from Molecular Dynamics Simulations

| Interaction Type | Participating Atoms | Predicted Importance |

| Intermolecular Hydrogen Bonding (Donor) | O-H | High |

| Intermolecular Hydrogen Bonding (Acceptor) | N (secondary), N (tertiary), O | High |

| Intramolecular Hydrogen Bonding | O-H --- N (secondary/tertiary) | Moderate to High |

| van der Waals Interactions | Alkyl chains | Moderate |

These simulations would be crucial for understanding the macroscopic properties of this compound and its behavior as a solvent or in mixtures.

Predictive Modeling of Reaction Pathways and Energetics

Computational methods can be used to predict the most likely reaction pathways and their associated energy barriers. This is particularly useful for understanding reaction mechanisms and predicting the products of chemical reactions.

In the context of CO2 capture by 2-(2-aminoethylamino)ethanol (AEEA), computational studies have investigated the reaction pathways for the formation of carbamates. researchgate.net These studies have identified the rate-limiting steps and the role of water in facilitating proton transfer. researchgate.net The findings suggest that the primary amine is the initial site of CO2 sorption, while the secondary amine is involved in the desorption process. rsc.org

For this compound, similar predictive modeling could be employed to study its reactions, for instance, with CO2 or other electrophiles. The calculations would likely show that the secondary amine is the more reactive site for initial nucleophilic attack compared to the sterically hindered tertiary amine. The energetics of the reaction, including the activation energies and reaction enthalpies, could be calculated to predict the feasibility and kinetics of different pathways.

Table 3: Hypothetical Reaction Energetics for the Reaction of this compound with an Electrophile (E+)

| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| Nucleophilic attack by secondary amine | -40 | -25 | 50 |

| Nucleophilic attack by tertiary amine | -30 | -15 | 70 |

| Proton transfer from hydroxyl group | -10 | -5 | 20 |

These predictive models are invaluable for designing new chemical processes and optimizing existing ones.

Conformation Analysis and Stereochemical Investigations

The three-dimensional structure of a molecule, including its various conformations, plays a critical role in its chemical and physical properties. Computational methods are widely used to perform conformational analysis and investigate stereochemical aspects.

Studies on N-methyl-2-aminoethanol (MAE) have used rotational spectroscopy and theoretical calculations to investigate its conformational landscape. frontiersin.org These studies have shown that the most stable conformations are stabilized by intramolecular hydrogen bonds between the hydroxyl group and the amino group. frontiersin.org The relative energies of different conformers are determined by a delicate balance of non-covalent interactions and steric effects. frontiersin.org

For this compound, a conformational analysis would likely reveal several stable conformers resulting from rotations around the C-C and C-N bonds. The presence of an intramolecular hydrogen bond between the hydroxyl group and one of the nitrogen atoms would be a key stabilizing feature. The relative populations of these conformers at different temperatures could be predicted using computational methods.

Table 4: Predicted Stable Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angles (O-C-C-N, C-C-N-C) | Intramolecular H-Bond | Relative Energy (kJ/mol) |

| 1 | gauche, anti | Yes (O-H --- N_sec) | 0 (most stable) |

| 2 | anti, gauche | Yes (O-H --- N_tert) | 2.5 |

| 3 | gauche, gauche | No | 8.0 |

| 4 | anti, anti | No | 12.0 |

Understanding the conformational preferences of this compound is essential for explaining its spectroscopic properties and its interactions with other molecules.

Future Research Directions and Emerging Areas for 2 2 Methylamino Ethyl Amino Ethanol

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 2-((2-(Methylamino)ethyl)amino)ethanol is a key area of future research. Traditional synthetic routes often rely on harsh reaction conditions and produce significant waste. Emerging research is focusing on greener alternatives that offer higher yields and selectivity.

Photocatalytic and Biocatalytic Approaches:

Recent advancements in green chemistry are paving the way for innovative synthetic strategies for amino alcohols. rsc.orgresearchgate.net Visible-light photocatalysis, for instance, offers a mild and efficient method for the construction of carbon-nitrogen bonds, a key step in the synthesis of compounds like this compound. rsc.org These methods often utilize abundant and non-toxic catalysts, reducing the environmental impact of the synthesis.

Biocatalysis, employing enzymes to catalyze chemical reactions, presents another promising avenue. researchgate.netnih.gov Engineered enzymes, such as transaminases and dehydrogenases, can offer high stereoselectivity, leading to the synthesis of specific chiral derivatives of the target molecule under mild, aqueous conditions. rsc.orgnih.gov The development of multi-enzyme cascade reactions could further streamline the synthesis process, improving efficiency and reducing downstream processing costs. researchgate.net

| Synthetic Method | Potential Advantages | Research Focus |

| Visible-Light Photocatalysis | Mild reaction conditions, use of non-toxic catalysts, high efficiency. | Development of novel photocatalysts, optimization of reaction parameters. |

| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media), mild conditions. | Enzyme engineering for enhanced activity and substrate specificity, development of multi-enzyme cascades. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Integration of photocatalytic or biocatalytic methods into continuous flow systems. |

Development of Advanced Functional Materials

The unique combination of functional groups in this compound makes it an attractive building block for a variety of advanced functional materials. Its ability to act as a ligand for metal ions and its potential for polymerization are key areas of exploration.

Metal-Organic Frameworks (MOFs) and Coordination Polymers:

As a polyamine with a hydroxyl group, this compound can act as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. nist.govsigmaaldrich.com MOFs are highly porous materials with applications in gas storage and separation, catalysis, and sensing. nih.govresearchgate.net By incorporating this compound into MOF structures, it may be possible to create materials with tailored pore environments and functionalities, for example, for selective CO2 capture. A related compound, 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol, has been used in the preparation of iron clusters, demonstrating the potential of such amino alcohols in coordination chemistry. sigmaaldrich.com

Stimuli-Responsive Polymers:

The amine groups in this compound can impart pH-responsiveness to polymers. This opens up possibilities for its use in the development of "smart" materials that can change their properties in response to environmental stimuli. nih.govmdpi.comrsc.org Such materials have potential applications in drug delivery systems, where a change in pH could trigger the release of a therapeutic agent, as well as in sensors and actuators. nih.gov

| Material Type | Potential Application | Key Feature of this compound |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation (e.g., CO2 capture), catalysis. | Multidentate ligand with both amine and hydroxyl coordinating sites. |

| Stimuli-Responsive Polymers | Drug delivery, sensors, "smart" coatings. | pH-sensitive amine groups. |

| Polyurethane Catalysts | Production of polyurethane foams and elastomers. | Catalytic activity of the tertiary amine group. |

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and discovering new ones. Computational and experimental studies are key to unraveling these complex processes.

Reaction with Carbon Dioxide:

The reaction of amines with carbon dioxide is central to carbon capture technologies. Computational studies on the reaction of the similar compound 2-(2-aminoethylamino)ethanol (AEEA) with CO2 have provided valuable insights into the reaction pathways, highlighting the role of both primary and secondary amines in CO2 sorption and desorption. rsc.orgrsc.org Similar computational approaches, combined with experimental techniques like vibrational spectroscopy, can be applied to this compound to understand its reaction kinetics and thermodynamics with CO2. acs.orgresearchgate.net This knowledge is essential for designing more efficient and stable carbon capture solvents.

Thermal and Oxidative Degradation Pathways:

For industrial applications, understanding the stability of this compound under various conditions is critical. Research into its thermal and oxidative degradation pathways will help in identifying potential degradation products and developing strategies to mitigate them. researchgate.net This is particularly important in applications like carbon capture where the solvent is subjected to repeated heating and cooling cycles.

| Research Area | Methodology | Key Objectives |

| CO2 Reaction Mechanism | Computational modeling (DFT), vibrational spectroscopy. | Determine reaction kinetics and thermodynamics, identify key intermediates and transition states. rsc.orgrsc.orgacs.org |

| Degradation Studies | Experimental stress testing, analytical characterization of degradation products. | Identify degradation pathways, improve long-term stability in industrial processes. |

Integration into Supramolecular Architectures

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, makes it a valuable component for the construction of supramolecular assemblies.

Self-Assembled Materials:

The amine and hydroxyl groups of this compound can form a network of hydrogen bonds, leading to the formation of ordered structures. By modifying the molecule with hydrophobic or other functional groups, it may be possible to induce self-assembly into micelles, vesicles, or gels. These self-assembled materials could find applications in areas such as encapsulation and controlled release.

Host-Guest Chemistry:

The flexible backbone and multiple binding sites of this compound make it a potential candidate for use in host-guest chemistry. It could be incorporated into larger host molecules, such as cyclodextrins or calixarenes, to create receptors for specific guest molecules. Such systems are of interest for applications in sensing, separation, and catalysis.

Role in Sustainable Chemical Processes

The future of the chemical industry lies in the development of sustainable processes that minimize waste and energy consumption. This compound has the potential to play a significant role in several green chemistry applications.

Carbon Capture and Utilization (CCU):

As discussed, amino alcohols are promising solvents for CO2 capture. Future research will likely focus on optimizing the properties of this compound for this purpose, including its absorption capacity, regeneration energy, and stability. Furthermore, its use in integrated carbon capture and utilization (CCU) technologies, where the captured CO2 is converted into valuable chemicals, is an exciting prospect.

Biomass Conversion:

The conversion of biomass into biofuels and platform chemicals is a key aspect of a sustainable bioeconomy. usp.brmdpi.commdpi.comresearchgate.net Amines can be used as catalysts or solvents in various biomass conversion processes. nrel.gov Future research could explore the use of this compound in the catalytic upgrading of biomass-derived intermediates, potentially leading to more efficient and selective conversion pathways.

| Sustainable Process | Role of this compound | Research Goals |

| Carbon Capture and Utilization (CCU) | CO2 absorbent. | Enhance absorption capacity, reduce regeneration energy, integrate with CO2 conversion technologies. |

| Biomass Conversion | Catalyst or solvent in biomass upgrading. | Improve efficiency and selectivity of biomass conversion to fuels and chemicals. |

| Green Solvent Applications | Replacement for volatile organic compounds (VOCs). | Explore its potential as a benign reaction medium for various chemical transformations. |

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 2-((2-(Methylamino)ethyl)amino)ethanol in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to its skin corrosion (Category 1B) and acute toxicity (Oral/Skin Category 4) .

- Emergency Measures : Maintain eyewash stations and safety showers nearby. For spills, neutralize residues with appropriate agents (e.g., weak acids for basic compounds) and collect using non-sparking tools .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Stepwise Alkylation : React methylamine with 2-chloroethanol under controlled pH (neutral to slightly basic) to minimize side reactions like over-alkylation. Temperature should be maintained at 50–70°C for optimal yield .

- Purification : Use fractional distillation or column chromatography (silica gel, eluent: methanol/chloroform) to isolate the product. Continuous flow reactors improve scalability and purity (>95%) .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR (DO or CDCl) to confirm amine and hydroxyl proton environments. IR spectroscopy identifies -NH and -OH stretches (~3350 cm) .

- Chromatography : HPLC (C18 column, aqueous acetonitrile mobile phase) assesses purity. GC-MS (electron ionization) verifies molecular weight (MW: 118.16 g/mol) .

- Physical Properties : Compare observed boiling point (~159–160°C) and density (1.02 g/cm) with literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in catalytic N-heterocyclization?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., IrCp*Cl) at 0.5–2 mol% loading. Higher catalyst loadings (>2 mol%) may reduce turnover frequency due to aggregation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with alcohols (ethanol). DMSO enhances reaction rates but may require post-reaction purification .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., imine or enamine species) .

Q. What strategies resolve contradictory reactivity data in solvent systems for this compound?

- Methodological Answer :

- Systematic Solvent Variation : Test solvents with varying dielectric constants (e.g., water, THF, toluene) to correlate polarity with nucleophilicity of the amine group. Contradictions often arise from solvent-dependent stabilization of transition states .

- Control Experiments : Add radical inhibitors (e.g., BHT) or chelating agents (EDTA) to rule out side reactions involving trace metals .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate solvent-amine interaction energies and predict reactivity trends .

Q. What mechanistic insights exist for its role in multi-step organic syntheses?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate transient species (e.g., Schiff bases) in reactions with carbonyl compounds .

- Isotopic Labeling : Introduce N-methylamine to track nitrogen migration during heterocycle formation. LC-MS/MS analysis confirms labeling patterns .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of C/C-labeled ethanolamine derivatives to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。